InChI=1S/C21H30N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16,21,24H,5-8H2,1-4H3 . The Canonical SMILES representation is CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O . Synthesis Methods
The synthesis of bis(4-diethylaminophenyl)methanol typically involves the reaction of 4-diethylaminobenzaldehyde with a suitable reducing agent or alcohol in the presence of a catalyst. A common method includes:
Structural Characteristics
Bis(4-diethylaminophenyl)methanol has a unique molecular structure characterized by:
The compound features a central carbon atom bonded to two phenyl rings substituted with diethylamino groups, which significantly influence its electronic properties and reactivity .
Reactivity and Reactions
Bis(4-diethylaminophenyl)methanol can participate in various chemical reactions, including:
Mechanistic Insights
The mechanism of action for bis(4-diethylaminophenyl)methanol primarily revolves around its role as a nucleophile in various organic transformations. The diethylamino groups increase electron density on the aromatic rings, facilitating nucleophilic attack on electrophilic centers.
Properties Overview
These properties make bis(4-diethylaminophenyl)methanol suitable for various applications in organic synthesis and material science .
Scientific Applications
Bis(4-diethylaminophenyl)methanol has several applications across different fields:
Bis(4-diethylaminophenyl)methanol (CAS Registry Number: 134-91-8) is systematically named according to IUPAC conventions as bis[4-(diethylamino)phenyl]methanol. It belongs to the diarylmethanol chemical class, characterized by a central carbon atom bonded to a hydroxyl group and two aromatic rings. Each aromatic ring features a para-substituted diethylamino group (–N(C₂H₅)₂), functioning as a strong electron-donor. The compound is synonymously designated as 4,4′-Bis(diethylamino)benzhydrol, Ethylhydrol, or B-DAM in industrial contexts [1] [3] [5].
Spectroscopic characterization includes:
Table 1: Nomenclature and Identifiers
| Parameter | Value |
|---|---|
| CAS Registry Number | 134-91-8 |
| IUPAC Name | bis[4-(diethylamino)phenyl]methanol |
| Common Synonyms | 4,4′-Bis(diethylamino)benzhydrol; Ethylhydrol |
| Molecular Formula | C₂₁H₃₀N₂O |
| SMILES Notation | CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O |
The compound emerged from late 19th-century advancements in triarylmethane chemistry pioneered by Wilhelm Michler. While Michler’s initial work focused on synthesizing Michler’s ketone (tetramethyldiaminobenzophenone) via Friedel-Crafts acylation of dimethylaniline [2] [6], subsequent reduction strategies yielded carbinol derivatives. Bis(4-diethylaminophenyl)methanol was first synthesized through hydride reduction of 4,4′-bis(diethylamino)benzophenone—an ethylated analog of Michler’s ketone. This route mirrored earlier methods for producing 4,4′-bis(dimethylamino)benzhydrol (Michler’s hydrol, CAS 119-58-4) but utilized diethylaniline precursors to enhance solubility and electron-donating capacity [6] [7].
Its development addressed industrial demands for:
This compound exemplifies the strategic structural evolution within triarylmethane chemistry, where alkyl chain modifications on amino groups fine-tuned material properties for specialized applications.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | White to off-white crystalline solid |
| Melting Point | 82°C |
| Boiling Point | 492°C (at 760 mmHg) |
| Density | 1.056 g/cm³ |
| Solubility | Organic solvents (e.g., methanol, DMSO) |
| Storage Conditions | 0–10°C (sealed, dry environment) |
Dye and Pigment Synthesis
Bis(4-diethylaminophenyl)methanol is a critical intermediate for triarylmethane dyes. Its condensation with aromatic amines or imines facilitates carbon-carbon coupling, generating cationic chromophores. Key derivatives include:
The diethylamino groups enhance molar extinction coefficients and bathochromic shifts compared to dimethyl analogs, yielding deeper violet hues. Reaction schemes typically involve Brønsted or Lewis acid catalysis:
Condensation Mechanism: R₁R₂N─Ar─C(OH)Ar₂ + Ar′─H⁺ → [R₁R₂N─Ar─C⁺─Ar₂] + Ar′─Ar─C(Ar₂)NR₁R₂ + H₂O
Advanced Material Applications
Table 3: Dye Applications and Derivatives
| Dye Product | Type | Application Scope |
|---|---|---|
| Ethyl Violet | Triarylmethane dye | Biological staining; inks |
| Solvent Green 15 | Triarylmethane derivative | Polymer colorants; fuel markers |
| Victoria Blue B analogs | Aminotriarylmethane | Paper dyes; pen inks |
Supramolecular and Polymer Chemistry
The hydroxyl and amino groups enable covalent bonding to polymeric backbones, creating functionalized chromophores for:
Bis(4-diethylaminophenyl)methanol remains integral to materials science, bridging classical dye chemistry and modern functional material design through its versatile reactivity and tunable electronic properties.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5